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Compound of Interest

Compound Name:
2-(Hydroxy-phenyl-methyl)-

cyclohexanone

Cat. No.: B081217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass

spectrometry (EI-MS) fragmentation pattern of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

The information presented herein is based on established fragmentation principles of ketones,

alcohols, and substituted cyclohexanones. This document is intended to aid researchers in

identifying this compound and understanding its behavior under mass spectrometric analysis.

Predicted Mass Spectrum Data
The mass spectrum of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is predicted to exhibit a

molecular ion peak and several characteristic fragment ions. The relative abundances are

estimated based on the stability of the resulting ions and common fragmentation pathways

observed for similar structures.
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m/z
Proposed
Fragment Ion

Formula
Relative
Abundance
(Estimated)

204 [M]•+ (Molecular Ion) [C₁₃H₁₆O₂]•+ 20%

186 [M - H₂O]•+ [C₁₃H₁₄O]•+ 30%

107 [C₇H₇O]+ [C₆H₅CH(OH)]+ 80%

98 [C₆H₁₀O]•+ [Cyclohexanone]•+ 40%

91 [C₇H₇]+ [Tropylium ion] 50%

77 [C₆H₅]+ [Phenyl ion] 25%

55 [C₃H₃O]+
[Cyclohexanone

fragment]
100% (Base Peak)

Fragmentation Pathways and Mechanisms
The fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone under electron ionization is

expected to proceed through several key pathways, as illustrated in the diagram below. The

initial ionization event involves the removal of an electron, most likely from one of the lone pairs

on the oxygen atoms, to form the molecular ion ([M]•+) at m/z 204.

2-(Hydroxy-phenyl-methyl)-cyclohexanone
[M]•+

m/z = 204

[M - H₂O]•+
m/z = 186

- H₂O

[C₇H₇O]+
m/z = 107

α-cleavage

[C₆H₁₀O]•+
m/z = 98

C-C cleavage

[C₇H₇]+
m/z = 91

Rearrangement

[C₆H₅]+
m/z = 77

- CH₂O

[C₃H₃O]+
m/z = 55

Ring fragmentation
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Caption: Proposed EI-MS fragmentation pathway of 2-(Hydroxy-phenyl-methyl)-
cyclohexanone.

The primary fragmentation routes include:

Loss of Water: A common fragmentation for alcohols, the molecular ion can readily lose a

molecule of water (18 Da) to form a stable ion at m/z 186.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the carbon bearing

the substituent is a characteristic fragmentation of ketones. This results in the formation of a

resonance-stabilized acylium ion and a radical. For 2-(Hydroxy-phenyl-methyl)-
cyclohexanone, the most significant alpha-cleavage is expected to be the cleavage of the

bond between the cyclohexanone ring and the hydroxy-phenyl-methyl group, leading to the

formation of the ion at m/z 107.

Carbon-Carbon Bond Cleavage: The bond connecting the substituent to the cyclohexanone

ring can cleave, resulting in a cyclohexanone radical cation at m/z 98 and a neutral (hydroxy-

phenyl-methyl) radical.

Substituent Fragmentation: The fragment at m/z 107 can further lose a neutral formaldehyde

molecule (CH₂O, 30 Da) to yield the phenyl cation at m/z 77. The ion at m/z 186 can

undergo rearrangement to form the highly stable tropylium ion at m/z 91.

Cyclohexanone Ring Fragmentation: The cyclohexanone radical cation (m/z 98) will undergo

further fragmentation, characteristic of cyclic ketones, to produce a base peak at m/z 55.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
The following is a general experimental protocol for the analysis of 2-(Hydroxy-phenyl-
methyl)-cyclohexanone using a standard gas chromatography-mass spectrometry (GC-MS)

system with an electron ionization source.

3.1. Sample Preparation

Dissolve a small amount (approximately 1 mg) of the purified 2-(Hydroxy-phenyl-methyl)-
cyclohexanone in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final
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concentration of approximately 100 µg/mL.

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

3.2. Instrumentation and Parameters

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an

electron ionization source.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV. This is the standard energy for EI-MS to generate reproducible

fragmentation patterns and allow for library matching.

Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure

sample volatilization but low enough to prevent thermal degradation.

Mass Range: Scan from m/z 40 to 300 to ensure detection of all relevant fragment ions and

the molecular ion.

Inlet System: If using GC-MS, a capillary gas chromatograph is employed.

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Mode: Split or splitless, depending on the sample concentration.

Injection Volume: 1 µL.

Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then

ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10

minutes.

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

3.3. Data Analysis
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Identify the peak corresponding to 2-(Hydroxy-phenyl-methyl)-cyclohexanone in the total

ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained fragmentation pattern with the predicted pattern and with mass

spectral libraries (e.g., NIST, Wiley) for confirmation.

Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for identifying 2-(Hydroxy-phenyl-
methyl)-cyclohexanone using EI-MS.

Caption: Logical workflow for the identification of 2-(Hydroxy-phenyl-methyl)-cyclohexanone
by EI-MS.

To cite this document: BenchChem. [Mass Spectrometry Fragmentation of 2-(Hydroxy-
phenyl-methyl)-cyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b081217#mass-spectrometry-
fragmentation-pattern-of-2-hydroxy-phenyl-methyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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